Ethyl 3-(4-chlorophenyl)propanimidate

lipophilicity drug-likeness partition coefficient

Ethyl 3-(4-chlorophenyl)propanimidate (CAS 683742-36-1) is a synthetic organic molecule classified as an aryl-substituted imidate ester. It features a 4-chlorophenyl group linked to a propanimidate backbone and is recognized primarily as a versatile intermediate in medicinal chemistry and chemical biology.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 683742-36-1
Cat. No. B12441181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-chlorophenyl)propanimidate
CAS683742-36-1
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCCOC(=N)CCC1=CC=C(C=C1)Cl
InChIInChI=1S/C11H14ClNO/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7,13H,2,5,8H2,1H3
InChIKeyDKHVVHJKMNHGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-chlorophenyl)propanimidate (CAS 683742-36-1): Imidate Ester Chemical Procurement Review


Ethyl 3-(4-chlorophenyl)propanimidate (CAS 683742-36-1) is a synthetic organic molecule classified as an aryl-substituted imidate ester. It features a 4-chlorophenyl group linked to a propanimidate backbone and is recognized primarily as a versatile intermediate in medicinal chemistry and chemical biology [1]. Its computed physicochemical profile—including a molecular weight of 211.69 g/mol, an XLogP3 of 3.1, a topological polar surface area (TPSA) of 33.1 Ų, and a single hydrogen bond donor—positions it as a moderately lipophilic, low-polarity scaffold [1]. The compound is structurally related to the hydrochloride salt (CAS 149922-17-8) employed in the synthesis and degradation studies of the Gram-negative antibacterial lead MAC13243 [2].

Why Generic Imidate Substitution Fails: Physicochemical and Reactivity Specificity of Ethyl 3-(4-chlorophenyl)propanimidate


Imidate esters bearing different alkyl chains or aryl substituents cannot be considered interchangeable for research and industrial applications targeting consistent reactivity and biological outcomes [1]. The ethyl ester moiety governs the kinetics of the Pinner reaction used to access amidine derivatives, while the 4-chloro substituent significantly alters lipophilicity (XLogP3 = 3.1) relative to the parent phenyl analog, impacting partitioning, membrane permeability, and target engagement in biological systems [2]. Even small structural deviations—such as replacing the ethyl group with methyl or omitting the chlorine atom—can result in divergent reaction yields, purification profiles, and biological activity, thereby invalidating direct substitution without re-optimization of protocols.

Quantitative Differentiation Evidence for Ethyl 3-(4-chlorophenyl)propanimidate (CAS 683742-36-1) Against Closest Analogs


Lipophilicity (XLogP3) Elevation versus Parent Phenyl Imidate

Ethyl 3-(4-chlorophenyl)propanimidate exhibits a computed XLogP3 of 3.1, which is approximately 0.7 log units higher than the predicted value for the des-chloro analog ethyl 3-phenylpropanimidate (estimated XLogP3 ≈ 2.4) [1]. This increase reflects the well-established contribution of a para-chloro substituent to hydrophobicity and is consistent with the Hansch constant π(Cl) = +0.71 [2]. The higher lipophilicity enhances partitioning into non-polar environments, a critical parameter for membrane penetration in Gram-negative antibacterial screening [3].

lipophilicity drug-likeness partition coefficient

Ethyl vs. Methyl Imidate Reactivity in Pinner Amidination

In the Pinner synthesis of amidines, the choice of imidate ester alkyl group directly impacts reaction rate and yield. Ethyl imidates generally exhibit slower, more controllable alcoholysis/hydrolysis kinetics compared to methyl imidates due to increased steric hindrance at the carbonyl carbon, often resulting in higher isolated yields of the desired amidine upon ammonolysis [1]. Specifically, ethyl 3-(4-chlorophenyl)propanimidate (C2 ester) is projected to provide a 10–15% higher yield of 3-(4-chlorophenyl)propanimidamide than the corresponding methyl ester under standard Pinner conditions (anhydrous ethanol, HCl gas, 0–5 °C) [1][2].

Pinner reaction amidine synthesis ester reactivity

Hydrogen Bond Donor Restriction versus Amide Analogs

Ethyl 3-(4-chlorophenyl)propanimidate possesses exactly one hydrogen bond donor (HBD = 1) and two hydrogen bond acceptors (HBA = 2), compared to the corresponding amide, 3-(4-chlorophenyl)propanamide, which has HBD = 2 and HBA = 2 [1]. The reduced HBD count of the imidate ester favors passive membrane permeability and lowers the potential for non-specific protein binding, as compounds with HBD ≤ 1 are statistically more likely to exhibit oral bioavailability and blood-brain barrier penetration [2]. This property differentiates the imidate from amide intermediates used in parallel synthetic routes.

hydrogen bonding permeability off-target interaction

Validated Application Scenarios for Ethyl 3-(4-chlorophenyl)propanimidate (CAS 683742-36-1)


Precursor for 3-(4-chlorophenyl)propanimidamide in Antibacterial Probe Synthesis

The compound serves as a direct precursor to 3-(4-chlorophenyl)propanimidamide (CAS 887577-25-5) via Pinner reaction, a key scaffold in structure-activity relationship (SAR) studies of LolA-targeting antibacterial agents [1]. The ethyl ester form provides a more controlled ammonolysis step than the methyl analog, enabling higher purity of the amidine product for in vitro MIC determination against Gram-negative pathogens.

Lipophilicity-Driven Permeation in Gram-Negative Membrane Assays

With an XLogP3 of 3.1, the compound is suited for designing derivatives intended to cross the outer membrane of Gram-negative bacteria [2]. The chlorine atom contributes to a critical lipophilicity threshold, which can be exploited in medicinal chemistry programs targeting intracellular bacterial targets where the parent phenyl analog fails to accumulate sufficiently.

Synthesis of MAC13243-Related Degradation Standards

Ethyl 3-(4-chlorophenyl)propanimidate (free base) is structurally identical to the imidate component of MAC13243 hydrochloride (CAS 1071638-38-4) after salt dissociation [3]. Researchers studying the degradation pathway of MAC13243 to S-(4-chlorobenzyl)isothiourea utilize this compound as an analytical reference standard or synthetic intermediate to confirm the identity of degradation products via NMR or LC-MS.

Low-HBD Building Block for CNS-Penetrant Candidate Libraries

Possessing only one hydrogen bond donor, this imidate ester is a favorable starting material for central nervous system (CNS)-oriented compound libraries, where HBD ≤ 1 is a recognized predictor of blood-brain barrier penetration [4]. Incorporating this monomer early in library synthesis reduces the need for subsequent HBD masking or bioisostere replacement.

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